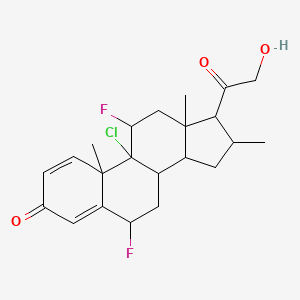

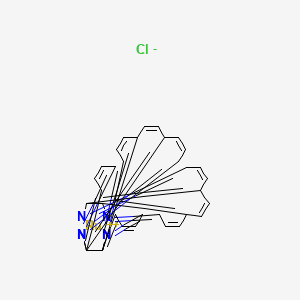

9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La halocortolona es un corticosteroide glucocorticoide sintético con la fórmula química C22H27ClF2O3 y una masa molar de 412,90 g·mol−1 . Es conocida por sus potentes propiedades antiinflamatorias e inmunosupresoras. A pesar de su prometedor perfil farmacológico, la halocortolona nunca se comercializó .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La halocortolona se sintetiza a través de una serie de reacciones químicas que involucran la halogenación y la modificación de esteroides. La síntesis generalmente comienza con un esqueleto de esteroide, que se somete a halogenación para introducir átomos de cloro y flúor en posiciones específicas. Las condiciones de reacción a menudo implican el uso de catalizadores y temperaturas controladas para garantizar la introducción selectiva de halógenos .

Métodos de producción industrial

La producción industrial de halocortolona probablemente involucraría reactores químicos a gran escala donde el esqueleto de esteroide se somete a halogenación y otras reacciones de modificación bajo condiciones controladas. El proceso incluiría pasos de purificación para aislar el producto deseado y eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La halocortolona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un átomo o grupo por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de halogenación a menudo utilizan halógenos como cloro (Cl2) y flúor (F2) en presencia de catalizadores.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir esteroides deshalogenados .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo para estudiar la halogenación y la química de los esteroides.

Biología: Se investiga por sus efectos en los procesos celulares y la expresión genética.

Medicina: Se ha explorado por sus propiedades antiinflamatorias e inmunosupresoras, aunque nunca se comercializó.

Mecanismo De Acción

La halocortolona ejerce sus efectos uniéndose al receptor de glucocorticoides, lo que provoca cambios en la expresión genética. Esta unión da como resultado una disminución de la vasodilatación, una reducción de la permeabilidad de los capilares y una disminución de la migración de leucocitos a los sitios de inflamación. Estos efectos contribuyen a sus propiedades antiinflamatorias e inmunosupresoras .

Comparación Con Compuestos Similares

Compuestos similares

Hidrocortisona: Un glucocorticoide natural con propiedades antiinflamatorias similares.

Prednisolona: Un glucocorticoide sintético que se utiliza para tratar diversas afecciones inflamatorias y autoinmunitarias.

Dexametasona: Un potente glucocorticoide sintético con una duración de acción más larga en comparación con la halocortolona

Singularidad

La halocortolona es única debido a su patrón de halogenación específico, que contribuye a su perfil farmacológico distintivo. La presencia de átomos de cloro y flúor en posiciones específicas mejora su afinidad de unión al receptor de glucocorticoides, lo que la convierte en un potente agente antiinflamatorio .

Propiedades

IUPAC Name |

9-chloro-6,11-difluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O3/c1-11-6-13-14-8-16(24)15-7-12(27)4-5-21(15,3)22(14,23)18(25)9-20(13,2)19(11)17(28)10-26/h4-5,7,11,13-14,16,18-19,26H,6,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRXSOUHUFBPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)F)Cl)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865145 |

Source

|

| Record name | 9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)

![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)

![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)